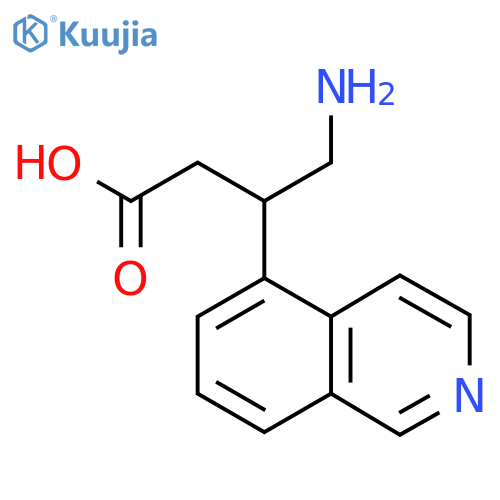Cas no 1511191-53-9 (4-amino-3-(isoquinolin-5-yl)butanoic acid)

1511191-53-9 structure
商品名:4-amino-3-(isoquinolin-5-yl)butanoic acid
4-amino-3-(isoquinolin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(isoquinolin-5-yl)butanoic acid
- 1511191-53-9
- EN300-1727316
-
- インチ: 1S/C13H14N2O2/c14-7-10(6-13(16)17)11-3-1-2-9-8-15-5-4-12(9)11/h1-5,8,10H,6-7,14H2,(H,16,17)
- InChIKey: LFIFXRKJUMWSMA-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1=CC=CC2C=NC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-amino-3-(isoquinolin-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727316-0.5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 5g |
$2732.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-1g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-0.1g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-2.5g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-10.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 10g |
$4052.0 | 2023-06-04 | ||
| Enamine | EN300-1727316-10g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 10g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-0.25g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1727316-1.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1727316-5.0g |
4-amino-3-(isoquinolin-5-yl)butanoic acid |
1511191-53-9 | 5g |
$2732.0 | 2023-06-04 |
4-amino-3-(isoquinolin-5-yl)butanoic acid 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1511191-53-9 (4-amino-3-(isoquinolin-5-yl)butanoic acid) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
